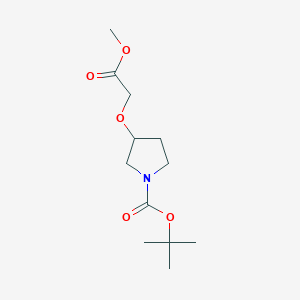

tert-Butyl 3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate

Description

tert-Butyl 3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at position 1 and a 2-methoxy-2-oxoethoxy substituent at position 3 of the pyrrolidine ring. This structure is characteristic of intermediates used in medicinal chemistry and organic synthesis, particularly for introducing functionalized side chains into bioactive molecules.

Properties

IUPAC Name |

tert-butyl 3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-6-5-9(7-13)17-8-10(14)16-4/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWLWZASHTYBCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Pyrrolidine Nitrogen with tert-Butyl Carbamate

- Reagents:

- Pyrrolidine or 3-substituted pyrrolidine precursor

- Di-tert-butyl dicarbonate (Boc2O)

- Base such as triethylamine or sodium bicarbonate

- Conditions:

- Typically performed in anhydrous solvents like dichloromethane or tetrahydrofuran (THF)

- Room temperature to mild heating (20–40 °C)

- Outcome:

Formation of N-Boc-pyrrolidine intermediate with high selectivity and yield.

Representative Experimental Data Table

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Pyrrolidine + Boc2O, Et3N, DCM, RT, 4 h | 90–95 | Efficient N-Boc protection |

| 2 | N-Boc-pyrrolidine + methyl chlorooxoacetate, K2CO3, DMF, 60 °C, 12 h | 80–85 | Etherification at C-3 position |

| 3 | Methylation (if needed) with MeI, K2CO3, acetone, reflux, 6 h | 85–90 | Methyl ester formation |

| Purification | Silica gel chromatography, EtOAc/hexane gradient | — | Final product purity >97% confirmed by HPLC |

Research Findings and Notes

- The stereochemistry at the 3-position is critical; enantiomerically pure (R)- or (S)-forms can be obtained by starting from chiral pyrrolidine precursors or via chiral resolution techniques.

- The Boc protecting group is stable under the reaction conditions used for etherification and methylation, allowing selective transformations.

- The use of polar aprotic solvents like DMF enhances nucleophilicity and reaction rates for the etherification step.

- Potassium carbonate is preferred as a mild base to avoid side reactions and decomposition of sensitive intermediates.

- Purity and identity are confirmed by NMR, HPLC, and mass spectrometry, with typical purity >97% for research-grade material.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free pyrrolidine amine. This reaction is critical for subsequent functionalization in drug synthesis.

| Reaction | Conditions | Product | Citations |

|---|---|---|---|

| Acidic cleavage | Trifluoroacetic acid (TFA) in DCM | 3-(2-methoxy-2-oxoethoxy)pyrrolidine |

Mechanism : Protonation of the Boc carbonyl oxygen facilitates elimination of CO₂ and tert-butylene, releasing the amine.

Hydrolysis of the Methyl Ester

The methoxy-oxoethoxy group undergoes hydrolysis to form a carboxylic acid, a reaction pivotal for modifying solubility or introducing new reactive sites.

| Reaction | Conditions | Product | Citations |

|---|---|---|---|

| Base-mediated hydrolysis | LiOH or NaOH in THF/H₂O | 3-(2-carboxy-2-oxoethoxy)pyrrolidine-1-carboxylate |

Mechanism : Nucleophilic attack by hydroxide at the ester carbonyl generates a tetrahedral intermediate, which collapses to release methanol and form the carboxylate .

Nucleophilic Substitution at the Ester

The methyl ester participates in transesterification or aminolysis reactions, enabling the introduction of alternative alkoxy or amide groups.

Mechanism : Acid or base catalysis polarizes the ester carbonyl, enhancing susceptibility to nucleophilic attack.

Reduction of the Ester

The ester group can be reduced to a primary alcohol, modifying the compound’s polarity and reactivity.

| Reaction | Conditions | Product | Citations |

|---|---|---|---|

| LiAlH₄ reduction | LiAlH₄ in dry ether | 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate |

Mechanism : Hydride transfer to the ester carbonyl forms an alkoxide intermediate, which is protonated to yield the alcohol.

Stability Under Oxidative Conditions

The compound’s ether linkage and pyrrolidine ring exhibit stability toward mild oxidants but may degrade under harsh conditions (e.g., KMnO₄/acid).

| Reaction | Conditions | Outcome | Citations |

|---|---|---|---|

| Oxidation resistance | H₂O₂, room temperature | No significant degradation | |

| Strong oxidation | KMnO₄, H₂SO₄, heat | Ring opening or carboxylate formation |

Stereochemical Considerations

The (3R) stereoisomer (CAS 1932120-77-8) exhibits identical reactivity but may differ in reaction rates or selectivity due to spatial effects .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound has been investigated for its potential role as a precursor in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties. For instance, the pyrrolidine ring is a common motif in many pharmaceuticals, providing a scaffold for drug design.

1.2 Antioxidant and Anti-inflammatory Properties

Research indicates that derivatives of pyrrolidine compounds exhibit antioxidant and anti-inflammatory activities. The methoxy group in tert-butyl 3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate enhances its ability to scavenge free radicals, making it a candidate for formulations aimed at reducing oxidative stress in various diseases .

Organic Synthesis

2.1 Building Block for Complex Molecules

This compound serves as an important building block in organic synthesis due to its functional groups that can undergo various chemical reactions, such as esterification and amination. It is particularly useful in synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

2.2 Synthesis of Chiral Compounds

The chirality of this compound makes it valuable in asymmetric synthesis. It can be utilized to produce chiral intermediates that are crucial in the development of enantiomerically pure drugs .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate involves its reactivity with various reagents to form different products. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the methoxy group is replaced by a nucleophile, leading to the formation of new compounds .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s key structural motif—a pyrrolidine ring with tert-butyl carbamate and ether-linked substituents—is shared with several analogs. Below is a comparative analysis of substituent variations and their implications:

Table 1: Structural Comparison of Pyrrolidine Derivatives

Key Observations :

- Substituent Flexibility: The target compound’s 2-methoxy-2-oxoethoxy group provides a polar, ester-functionalized side chain, contrasting with the ethoxy variant (C₁₃H₂₃NO₄, ), which has reduced polarity due to the longer alkyl chain.

- Heterocyclic Modifications : Pyridine-containing analogs (e.g., 5-bromo-3-methoxy substitution, ) introduce aromaticity and halogen atoms, likely enhancing binding affinity in drug discovery contexts.

- Spiro and Sulfonate Derivatives : Complex spiro structures () and sulfonate groups () expand steric and electronic diversity, influencing solubility and metabolic stability.

Physicochemical and Spectroscopic Properties

- Solubility: The ethoxy analog (C₁₃H₂₃NO₄) is provided as a solution in DMSO (10 mM), suggesting moderate polarity .

- Spectroscopy : NMR and HRMS are standard for structural confirmation. For instance, tert-butyl spiro derivatives show distinct ¹H/¹³C NMR shifts for tert-butyl (~1.4 ppm for CH₃, ~80 ppm for quaternary C) and pyrrolidine protons (~3.0–4.5 ppm) .

Biological Activity

tert-Butyl 3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate (CAS No. 1427203-52-8) is a pyrrolidine derivative that has garnered interest due to its potential biological activity. This compound is characterized by a tert-butyl ester group and a methoxycarbonyl functional group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

The molecular formula of this compound is C12H21NO5, with a molecular weight of approximately 259.3 g/mol. The structure includes a pyrrolidine ring, which is often associated with various biological activities, including neuroprotective and anti-inflammatory effects.

| Property | Value |

|---|---|

| Molecular Formula | C12H21NO5 |

| Molecular Weight | 259.3 g/mol |

| CAS Number | 1427203-52-8 |

| Purity | 97% |

Biological Activity Studies

Recent research has indicated that pyrrolidine derivatives can exhibit various pharmacological effects. While specific studies on this compound are scarce, related compounds have shown promising results:

- Antioxidant Activity : Pyrrolidine derivatives have been reported to possess antioxidant properties, which may help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Some studies suggest that similar compounds can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

- Neuroprotective Effects : Certain pyrrolidine derivatives have demonstrated neuroprotective properties in preclinical models, suggesting potential applications in neurodegenerative diseases.

Case Studies

A few relevant case studies highlight the potential biological activities associated with pyrrolidine derivatives:

- Study on Antioxidant Properties : A study published in the Journal of Medicinal Chemistry evaluated various pyrrolidine derivatives for their antioxidant activity using DPPH radical scavenging assays. Compounds similar to this compound exhibited significant radical scavenging activity, suggesting therapeutic potential in oxidative stress-related conditions.

- Anti-inflammatory Activity : Research published in Pharmaceutical Biology explored the anti-inflammatory effects of pyrrolidine-based compounds in animal models of arthritis. The study found that these compounds reduced inflammation markers significantly, indicating their potential as anti-inflammatory agents.

- Neuroprotective Potential : A thesis from the Groningen Research Institute highlighted the neuroprotective effects of certain pyrrolidine derivatives against neuronal cell death induced by excitotoxicity, providing a basis for further exploration of similar compounds like this compound in neuroprotection research .

Q & A

Q. What is the standard protocol for synthesizing tert-butyl 3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate?

The synthesis involves coupling a carboxylic acid derivative with 2-amino-2-methylpropanol via mixed anhydride formation. Key steps include:

- Reacting the carboxylic acid with isobutyl chloroformate and DIPEA in CH₂Cl₂ to form a mixed anhydride.

- Adding 2-amino-2-methylpropanol and DIPEA to the anhydride, followed by overnight stirring.

- Purification via flash chromatography (0–100% ethyl acetate/hexane gradient) yields the product (59% yield). Characterization includes LC-MS for reaction monitoring, NMR, HRMS, and IR spectroscopy .

Q. How is the purity of this compound validated?

Purity is confirmed using:

- NMR : Integration of peaks (e.g., tert-butyl protons at ~1.4 ppm, methoxy groups at ~3.7 ppm) ensures structural integrity.

- HRMS : Calculated vs. observed molecular ion masses (e.g., Δ < 2 ppm) confirm molecular formula.

- Flash chromatography : Solvent gradients (e.g., ethyl acetate/hexane) remove unreacted starting materials and byproducts .

Q. What solvents and conditions are optimal for its purification?

- Solvent pairs : Ethyl acetate/hexane gradients (0–100%) are effective for flash chromatography .

- Temperature : Reactions are typically conducted at room temperature, but sensitive steps (e.g., anhydride formation) may require controlled cooling (0°C) to prevent side reactions .

Advanced Research Questions

Q. How can conflicting NMR and HRMS data be resolved during characterization?

Discrepancies may arise from residual solvents, rotamers, or impurities. Mitigation strategies include:

- Drying : Use of Na₂SO₄ or MgSO₄ to remove trace water, which can cause splitting in NMR spectra.

- Recrystallization : For solids, recrystallization in ethanol/chloroform (1:10) improves purity .

- HRMS calibration : Internal standards (e.g., sodium formate) ensure accurate mass measurements .

Q. What methods control stereochemistry during synthesis?

- Chiral auxiliaries : Use of (S)- or (R)-configured starting materials (e.g., tert-butyl (2S)-pyrrolidine derivatives) ensures retention of stereochemistry .

- Protecting groups : tert-Butyloxycarbonyl (Boc) groups prevent racemization during coupling reactions .

- Reaction monitoring : LC-MS tracks intermediates to detect early stereochemical deviations .

Q. How can coupling reaction yields be optimized in large-scale synthesis?

- Stoichiometry : Excess DIPEA (2 eq.) ensures complete activation of the carboxylic acid as a mixed anhydride .

- Solvent choice : CH₂Cl₂ minimizes side reactions compared to polar solvents like THF.

- Temperature control : Slow addition of reagents at 0°C prevents exothermic side reactions .

Data Analysis and Mechanistic Questions

Q. What mechanistic insights explain mixed anhydride formation in this synthesis?

- Role of DIPEA : Neutralizes HCl generated during activation, driving the reaction forward.

- Isobutyl chloroformate : Reacts with the carboxylic acid to form a reactive acyloxy intermediate, facilitating nucleophilic attack by the amine .

Q. How do reaction conditions influence byproduct formation?

- Extended stirring times : Over 12 hours may lead to hydrolysis of the mixed anhydride, reducing yields.

- Acidic/basic workup : Sequential washing with 0.1 M HCl and NaHCO₃ removes unreacted amines or acids, preventing salt contamination .

Methodological Resources

Q. What advanced techniques validate stereochemical purity?

Q. How are sensitive functional groups (e.g., esters) preserved during synthesis?

- Low-temperature steps : Anhydride formation at 0°C prevents ester hydrolysis.

- Inert atmosphere : Nitrogen or argon minimizes oxidation of methoxy or pyrrolidine groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.